Dibutyldichlorosilane

Surface modification Porous films Silylation

Dibutyldichlorosilane (DBDCS, CAS 3449-28-3) is a dialkyldichlorosilane with the molecular formula C₈H₁₈Cl₂Si and a molecular weight of 213.22 g/mol. It is a colorless to pale yellow, moisture-sensitive liquid with a boiling point of approximately 212 °C and a density of ~0.991 g/cm³.

Molecular Formula C8H18Cl2Si
Molecular Weight 213.22 g/mol
CAS No. 3449-28-3
Cat. No. B1580878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutyldichlorosilane
CAS3449-28-3
Molecular FormulaC8H18Cl2Si
Molecular Weight213.22 g/mol
Structural Identifiers
SMILESCCCC[Si](CCCC)(Cl)Cl
InChIInChI=1S/C8H18Cl2Si/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3
InChIKeyNJKDOKBDBHYMAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibutyldichlorosilane (CAS 3449-28-3) Procurement Guide: What Scientists and Industrial Buyers Must Know Before Sourcing


Dibutyldichlorosilane (DBDCS, CAS 3449-28-3) is a dialkyldichlorosilane with the molecular formula C₈H₁₈Cl₂Si and a molecular weight of 213.22 g/mol [1]. It is a colorless to pale yellow, moisture-sensitive liquid with a boiling point of approximately 212 °C and a density of ~0.991 g/cm³ [2]. As a bifunctional organosilane, it serves as a key intermediate in silicone polymer synthesis, a surface-modifying silylating agent, and a precursor for functionalized materials. Its two butyl substituents confer distinct steric and hydrophobic properties compared to shorter-chain or aromatic analogs. This guide provides a quantitative, comparator-driven evidence base to inform scientific selection and procurement decisions, moving beyond generic product descriptions to answer: why choose this specific dialkyldichlorosilane over readily available alternatives?

Why Dibutyldichlorosilane Is Not a Generic Substitute: Key Performance Gaps Versus Shorter-Chain Analogs


Procurement of a dialkyldichlorosilane based solely on reactive chlorosilane functionality overlooks the profound impact of the alkyl substituent on final material properties. In-class substitution with shorter-chain analogs like dimethyldichlorosilane (DMDCS) or diethyldichlorosilane (DEDCS) leads to significantly different outcomes in surface modification thickness, dielectric performance, and hydrogen-bonding character. For instance, a direct comparative study of porous silicon-based film modification revealed that the deposited layer thickness varies from 19.0 nm for DMDCS to 74.2 nm for DBDCS, a nearly 4-fold difference driven by the steric demands of the butyl groups [1]. Similarly, the dielectric constant of the modified layer shifts from 2.59 (DMDCS) to 3.4 (DBDCS), demonstrating that alkyl chain length directly influences electrical properties. Such quantifiable differences mean that substituting DBDCS with a lower-cost, shorter-chain alternative without re-optimizing the entire process will yield a product with fundamentally altered physical and functional characteristics. The evidence presented below quantifies these critical differentiators to support data-driven selection.

Dibutyldichlorosilane (3449-28-3) Quantitative Differentiation Guide: Head-to-Head Performance vs. Leading Analogs


Deposited Layer Thickness in Supercritical CO₂ Surface Modification

When used to silylate hydrolyzed porous silicon-based films in supercritical CO₂, dibutyldichlorosilane (DBDCS) produces a substantially thicker deposited layer compared to its methyl and ethyl analogs. This is a direct consequence of the longer butyl chains promoting intermolecular reactions and steric bulk on the surface [1]. The quantitative data demonstrate that DBDCS is the clear choice when a thicker, more robust hydrophobic coating is required without multi-step deposition processes.

Surface modification Porous films Silylation Ellipsometry

Post-Modification Dielectric Constant: Electrical Performance Trade-Offs

The choice of chlorosilane directly impacts the dielectric constant of the modified porous film, a critical parameter for semiconductor and electronic applications. In the same supercritical CO₂ silylation study, the dielectric constant decreased from 3.5 (untreated, plasma-ashed MSQ) to varying degrees depending on the alkyl chain length [1]. While DMDCS achieved the lowest dielectric constant, DBDCS produced a higher final value, indicating a different mechanism of surface and pore modification that may be advantageous or disadvantageous depending on the target specification.

Dielectric materials Porous low-k films Electrical characterization Semiconductor processing

Surface Hydrogen Bonding Character: Promoting Intermolecular Interactions

FTIR analysis of the modified surfaces reveals that DBDCS induces a fundamentally different hydrogen-bonding environment compared to its shorter-chain counterparts. While DMDCS successfully reduces hydrogen bonding on the surface (desirable for maximum hydrophobicity), DBDCS actually increases hydrogen bonding by over 20% relative to the untreated control, suggesting the formation of a network that incorporates more residual silanol groups or water molecules within the thicker film [1]. This behavior is attributed to the steric bulk of the butyl groups promoting predominantly intermolecular reactions that leave some reactive sites accessible.

FTIR spectroscopy Surface chemistry Hydrogen bonding Hydrophobic coatings

Commercial Purity Benchmarks and Corrosive Hazard Classification

Procurement of dibutyldichlorosilane for research or industrial use is governed by specific purity and safety specifications that vary by supplier. While not a performance comparator per se, the standard commercial purity (>94.0% by GC) represents a baseline for reliable reactivity, and its hazardous classification dictates necessary handling infrastructure [1]. Its UN 2987 (Class 8, Packing Group II) designation for corrosive liquids is standard for this class of moisture-sensitive chlorosilanes, but the compound's specific hydrolytic sensitivity (rapid reaction with water, liberating HCl) necessitates rigorous moisture exclusion during storage and use, a factor that influences total cost of ownership and process design .

Quality control GC purity GHS classification Chemical procurement

Steric Bulk and Polymer Synthesis: Impact on Block Copolymer Architecture

In electroreductive block copolymerization, the choice of dichlorosilane monomer dictates the structure and properties of the resulting polysilane block. Dibutyldichlorosilane has been specifically utilized to prepare polydibutylsilane blocks, which can then serve as macroinitiators for the growth of polymethylphenylsilane blocks, enabling the synthesis of well-defined diblock copolymers like polydibutylsilane-block-polymethylphenylsilane [1]. The longer butyl side chains impart greater solubility and distinct solid-state packing compared to blocks derived from methyl or phenyl monomers, though direct quantitative comparator data for yield or molecular weight under identical conditions is not available in the open literature for a head-to-head comparison.

Electroreductive polymerization Block copolymers Polysilanes Macroinitiators

When to Choose Dibutyldichlorosilane (3449-28-3): Optimal Application Scenarios Based on Quantitative Evidence


Single-Step Deposition of Thick Hydrophobic Barrier Coatings on Porous Substrates

Scenario: A research team or industrial coating facility requires the deposition of a thick, durable hydrophobic layer on a porous silicon-based or silica substrate in a single processing step. Based on the evidence that dibutyldichlorosilane produces a 74.2 nm thick layer—3.9 times thicker than dimethyldichlorosilane under identical supercritical CO₂ silylation conditions [1]—DBDCS is the optimal choice. This eliminates the need for multiple deposition cycles, reducing process time and complexity. The resultant thicker film provides enhanced barrier properties against moisture and environmental contaminants, making it ideal for protective coatings on microelectronic components, MEMS devices, and porous membranes where long-term reliability is paramount.

Surface Functionalization Where Controlled Hydrogen Bonding Is Desired

Scenario: A surface modification process aims not only to impart hydrophobicity but also to retain a degree of surface reactivity or promote adhesion for subsequent layers. The FTIR evidence shows that DBDCS increases hydrogen bonding by 20.9% on the treated surface, in stark contrast to the 14.4% reduction achieved by DMDCS [1]. Therefore, when the goal is to create a surface with moderate hydrophobicity (contact angle >81°) that still presents accessible silanol groups or a hydrogen-bonding network for further grafting, adhesion promotion, or biomolecule immobilization, DBDCS is the superior selection. DMDCS would over-passivate the surface, hindering subsequent functionalization steps.

Synthesis of Polydibutylsilane-Based Block Copolymers for Specialty Materials

Scenario: A polymer chemist is designing a polysilane block copolymer with tailored solubility and optoelectronic properties, where the polydibutylsilane block is a required structural component. Dibutyldichlorosilane is the essential monomeric precursor for this specific polymer repeat unit [1]. While direct comparator data for polymerization yield is lacking, the compound's structural identity as the source of the di-n-butylsilylene unit is non-negotiable. Procurement of DBDCS is mandatory to achieve the target polymer composition and the associated material characteristics, such as enhanced solubility in organic solvents compared to poly(dimethylsilane).

Hydrophobic Modification Requiring Moderate Dielectric Performance

Scenario: An application requires a hydrophobic coating on a porous dielectric layer where minimizing the dielectric constant is not the primary objective, but robust mechanical protection and water repellency are. The evidence indicates DBDCS reduces the dielectric constant to 3.4 (vs. 2.59 for DMDCS) [1]. In cases where a k-value of ~3.4 is acceptable and the priority is the thick, durable film described above, DBDCS offers a compelling advantage. This scenario is common in certain packaging applications or as a protective overcoat on structures where electrical performance is less critical than environmental sealing. Selecting DBDCS over DMDCS here is a deliberate trade-off, prioritizing film integrity over maximum dielectric reduction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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